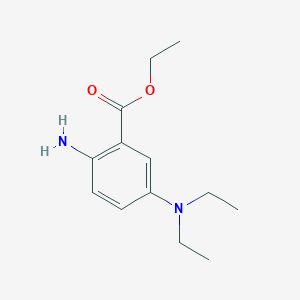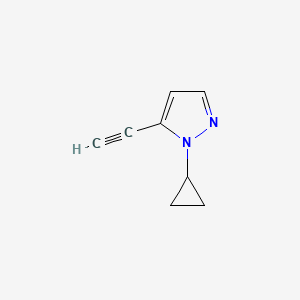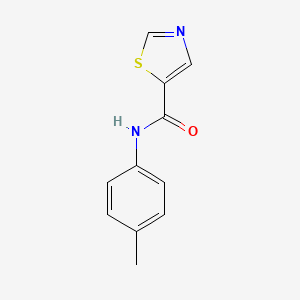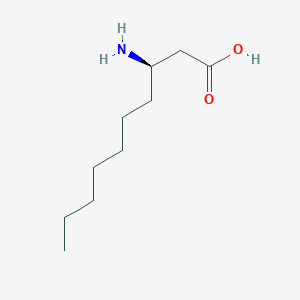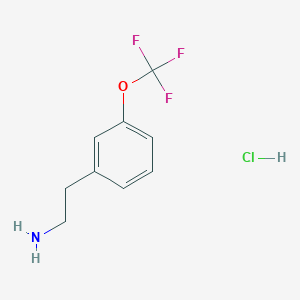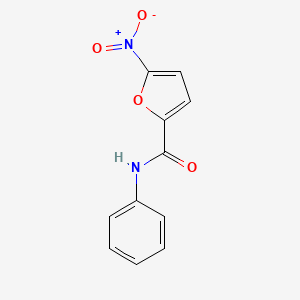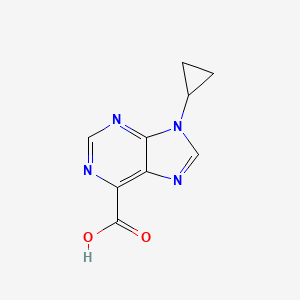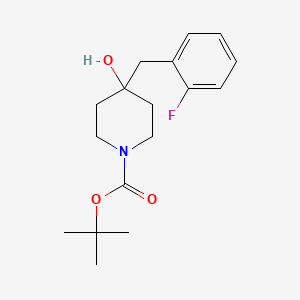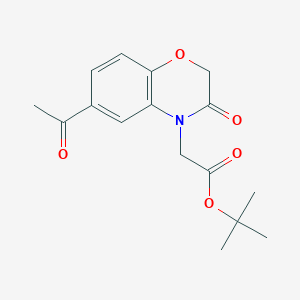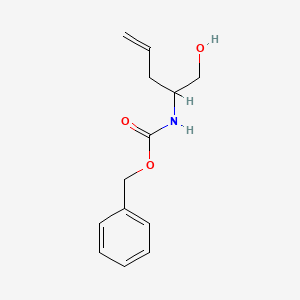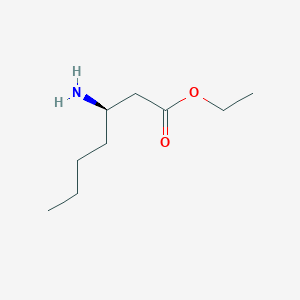
Tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C13H26N2O2·HCl and a molecular weight of 278.82 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride typically involves the reaction of azocane derivatives with tert-butyl chloroformate and subsequent amination . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of an azocane ring.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate: Contains a piperazine ring with a phenyl group.
Uniqueness
Tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride is unique due to its azocane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable .
特性
分子式 |
C13H27ClN2O2 |
|---|---|
分子量 |
278.82 g/mol |
IUPAC名 |
tert-butyl 4-(aminomethyl)azocane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-8-5-4-6-11(10-14)7-9-15;/h11H,4-10,14H2,1-3H3;1H |
InChIキー |
IDQYBMVISDJAHO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCCC(CC1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



